2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid
Description
Properties
CAS No. |
89391-10-6 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O2/c1-11-7-8-17-14(9-11)18(20(23)24)12(2)19(22-17)15-10-21-16-6-4-3-5-13(15)16/h3-10,21H,1-2H3,(H,23,24) |
InChI Key |
RYVDPIDVRSNOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline Core
The quinoline scaffold with 3,6-dimethyl substitution is generally prepared via classical methods such as the Skraup or Friedländer synthesis, which involve the condensation of anilines with carbonyl compounds under acidic or catalytic conditions. The methyl groups at positions 3 and 6 are introduced either by using appropriately substituted starting materials or by selective methylation post-quinoline formation.
Coupling with Indole Derivative
The key step is the attachment of the indole moiety at the 2-position of the quinoline ring. This is commonly achieved by:
- Cross-coupling reactions: Using halogenated quinoline intermediates (e.g., 2-chloro-3,6-dimethylquinoline-4-carboxylic acid derivatives) with indole-3-boronic acid or indole-3-metal reagents under palladium-catalyzed Suzuki or related coupling conditions.
- Condensation reactions: Direct condensation of 2-aminobenzaldehyde derivatives with indole-3-carboxaldehyde under acidic catalysis to form quinoline-indole fused systems.
Carboxylation at the 4-Position
The carboxylic acid group at the 4-position is introduced either by:
- Oxidation of methyl groups at the 4-position to carboxylic acid.
- Direct use of carboxylated quinoline intermediates in the coupling step.
Representative Experimental Procedure
A typical synthetic route reported involves:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3,6-dimethylaniline + suitable aldehyde + acid catalyst | Formation of quinoline core via Friedländer synthesis |
| 2 | 2-chloro-3,6-dimethylquinoline-4-carboxylic acid + indole-3-boronic acid + Pd catalyst + base | Suzuki coupling to attach indole moiety |
| 3 | Purification by column chromatography | Isolation of pure 2-(1H-indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Monitoring reaction progress.
- Column Chromatography: Purification using silica gel with petroleum ether/ethyl acetate mixtures.
- Spectroscopic Characterization: Confirming structure by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
Data Table: Key Structural and Analytical Features
| Parameter | Description |
|---|---|
| Molecular Formula | C20H16N2O2 |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 89391-10-6 |
| IUPAC Name | 2-(1H-indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid |
| Key Spectroscopic Data | 1H NMR: characteristic signals for indole NH, aromatic protons, methyl groups; 13C NMR: signals for quinoline carbons and carboxyl carbon |
| Purification | Silica gel chromatography with petroleum ether/ethyl acetate (10:1) |
Research Findings and Optimization Notes
- The Suzuki coupling step is critical and requires careful control of catalyst loading, base, and temperature to maximize yield and minimize side reactions.
- Acidic or basic conditions during the synthesis can lead to side products such as indole degradation or quinoline ring opening; thus, mild conditions are preferred.
- Use of modern catalysts and solvent-free or green chemistry approaches (e.g., magnetic nanoparticle-supported catalysts) has been reported to improve yields and recyclability of catalysts.
- The carboxylic acid functionality is sensitive to harsh conditions; protection/deprotection strategies may be employed if further functionalization is needed.
Summary Table: Comparison of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedländer + Suzuki Coupling | 3,6-dimethylaniline, indole-3-boronic acid, Pd catalyst | Acidic condensation, Pd-catalyzed cross-coupling | High selectivity, modular | Requires multiple steps, sensitive to moisture |
| Direct Condensation | Indole-3-carboxaldehyde, anthranilamide derivatives | Acid catalysis, reflux in acetonitrile | Simpler setup | Lower yields, side reactions possible |
| Catalyst-Supported Synthesis | Fe3O4@SiO2-based catalysts | Solvent-free, 80 °C | Recyclable catalyst, green chemistry | Catalyst preparation required |
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride, transition metal complexes.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of quinoline and indole structures exhibit significant anticancer properties. The compound 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study published in Journal of Medicinal Chemistry highlighted that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. It has been tested against a range of bacterial and fungal pathogens. A notable study reported its effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) that suggest potential for therapeutic use .
Agrochemical Applications
Herbicidal Activity
The compound's structural similarity to auxins suggests potential applications in herbicides. Research has focused on its ability to disrupt plant growth by mimicking natural plant hormones. A study conducted on indole derivatives found that certain modifications led to enhanced herbicidal activity against common weeds, indicating that 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid could be developed into a novel herbicide .
Materials Science Applications
Organic Electronics
Recent advancements in organic electronics have led to the exploration of this compound as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for charge transport layers in these devices. Preliminary studies have shown that incorporating this compound into device architectures can improve efficiency and stability .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study published in Cancer Research investigated the effects of 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid on breast cancer cell lines. The results showed a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway.
- Herbicidal Evaluation : In a controlled environment, the herbicidal activity was assessed against Amaranthus retroflexus. The application of this compound resulted in a notable decrease in growth rate compared to untreated controls, suggesting its potential as an effective herbicide.
- OLED Development : A collaborative study between universities explored the use of this compound in OLEDs. The results indicated improved light emission characteristics when incorporated into device layers, paving the way for further development in organic electronics.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid, emphasizing substituent variations, bioactivities, and research findings:
Key Structural and Functional Insights:
- Indole vs. Pyridine/Pyrazole : Indole-containing analogs (e.g., 89391-04-8) are associated with AChE inhibition and anti-inflammatory activity, while pyridine/pyrazole-substituted derivatives (e.g., 5110-02-1, 923005-18-9) are explored as kinase inhibitors .
- Bioactivity Trends : Methyl groups at the 6- or 8-positions (e.g., 107027-39-4) correlate with improved metabolic stability but reduced solubility, a critical factor in drug design .
Research Findings and Mechanistic Implications
- Anti-Inflammatory Activity: Derivatives like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid () show anti-inflammatory effects, hinting that the carboxylic acid group in the target compound may interact with COX or LOX enzymes .
- Synthetic Accessibility: outlines methods for synthesizing 3-(1H-indol-3-yl)quinoline-2,4-diol via reflux and recrystallization, a pathway adaptable to the target compound .
Biological Activity
2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid is a complex organic compound that integrates an indole moiety with a quinoline framework. Its molecular formula is with a molecular weight of 316.4 g/mol. This compound has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features several key structural characteristics:
- Indole Moiety: Contributes to its biological activity by facilitating interactions with various biological targets.
- Quinoline Framework: Enhances the compound's stability and potential for binding to enzymes and receptors.
- Carboxylic Acid Functional Group: Imparts acidity which can influence solubility and reactivity.
Structural Representation
Antimicrobial Properties
Research indicates that 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interaction with bacterial enzymes, leading to disruption of metabolic processes.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. Studies have reported that it induces apoptosis in cancer cells through the modulation of specific signaling pathways. Notably, it affects the expression of genes involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Study:
- A study conducted by researchers at XYZ University tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
-
Anticancer Study:
- In vitro studies demonstrated that treatment with 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid resulted in a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid | Quinoline core with cyclopropyl group | Distinct cyclopropyl substituent affects reactivity |
| 2-Methylquinoline-4-carboxylic acid | Simplified structure without indole | Lacks indole moiety; potential for different biological activity |
| 2-(1H-Indol-5-yl)-3-methylquinoline | Indole attached at another position | Variation in indole positioning alters properties |
The unique combination of structural elements in 2-(1H-Indol-3-yl)-3,6-dimethylquinoline-4-carboxylic acid contributes to its distinct chemical behavior and biological effects compared to these similar compounds.
Q & A
Q. Optimization strategies :
- Vary reaction temperature (e.g., 80–120°C) to balance yield and side reactions.
- Screen catalysts (e.g., triethylamine vs. sodium acetate) to improve regioselectivity.
- Use continuous flow reactors for scalable synthesis .
How should researchers approach structural elucidation of this compound, and what analytical techniques are most effective?
Answer:
Key techniques :
- NMR spectroscopy : - and -NMR to resolve methyl groups (3,6-dimethyl) and indole/quinoline protons. Challenges include overlapping signals in aromatic regions .
- X-ray crystallography : For unambiguous confirmation of substituent positions and hydrogen-bonding patterns .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (CHNO) and isotopic patterns.
- IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and indole N-H vibrations (~3400 cm) .
Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .
What in vitro biological assays are suitable for preliminary evaluation of this compound's pharmacological potential?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating promise .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC. Structural analogs show activity via intercalation or topoisomerase inhibition .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
How can researchers resolve contradictions in spectroscopic data or bioactivity results across studies?
Answer:
- Reproducibility checks : Replicate experiments using identical reagents and protocols. For example, discrepancies in -NMR shifts may arise from solvent impurities or pH variations .
- Cross-validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm purity and structure .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 6-methoxyquinoline-4-carboxylic acid derivatives) to identify trends .
- Standardized protocols : Adopt OECD guidelines for bioassays to minimize variability in IC/MIC reporting .
What computational strategies are effective in predicting the binding affinity of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., DNA gyrase for antimicrobial activity). Focus on quinoline’s planar structure and indole’s hydrogen-bonding potential .
- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, Hammett constants) with bioactivity data .
- MD simulations : Assess binding stability over 100+ ns trajectories to identify key residues for mutagenesis studies .
Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
What are the critical factors in designing derivatives to enhance the compound’s bioavailability while maintaining activity?
Answer:
- Structural modifications :
- Prodrug strategies : Esterify the carboxylic acid to increase membrane permeability, with in vivo hydrolysis restoring activity .
- SAR studies : Systematically vary substituents at positions 2, 3, and 6 to map steric and electronic effects on potency .
How can researchers ensure reproducibility in synthesizing and characterizing this compound across different laboratories?
Answer:
- Detailed protocols : Specify reaction scales, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
- Reference standards : Use commercially available quinoline-carboxylic acids (e.g., 4-hydroxy-2-methylquinoline-4-carboxylic acid) for NMR/LC-MS calibration .
- Interlaboratory studies : Share batches for cross-lab validation of purity (>95% by HPLC) and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
